Cas no 87295-93-0 (2H-1,5-Benzodiazepin-2-one,4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro-)

2H-1,5-Benzodiazepin-2-one,4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro- structure
87295-93-0 structure
Product Name:2H-1,5-Benzodiazepin-2-one,4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro-
CAS No:87295-93-0
MF:C14H18N4O
MW:258.318922519684
CID:728995
Update Time:2024-01-31

2H-1,5-Benzodiazepin-2-one,4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,5-Benzodiazepin-2-one,4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro-
    • (3Z)-4-(Dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro-2 H-1,5-benzodiazepin-2-one
    • 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benz odiazepin-2-one
    • 2H-1,5-Benzodiazepin-2-one, 4-(dimethylamino)-3-[(dimethylamino)methylene]-1,3-dihydro-
    • Inchi: 1S/C14H18N4O/c1-17(2)9-10-13(18(3)4)15-11-7-5-6-8-12(11)16-14(10)19/h5-9H,1-4H3,(H,16,19)
    • InChI Key: VSXKZWMVPXBGBV-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2N=C(N(C)C)C(=CN(C)C)C1=O

Computed Properties

  • Exact Mass: 258.148
  • Monoisotopic Mass: 258.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 47.9A^2

Experimental Properties

  • Density: 1.14
  • Melting Point: 243-244 °C(Solv: acetone (67-64-1))
  • Refractive Index: 1.589
  • pka: 10.52±0.40(Predicted)
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